A Comprehensive Technical Guide to the Physical Properties of 3,4-Difluorobenzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 3,4-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. A thorough understanding of its physical properties is essential for its effective utilization in research and development. This guide provides an in-depth overview of the core physical properties of 3,4-Difluorobenzoic acid, complete with experimental methodologies and spectral data analysis.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for 3,4-Difluorobenzoic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 455-86-7 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| IUPAC Name | 3,4-difluorobenzoic acid |
Quantitative Physical Properties
A summary of the key quantitative physical properties of 3,4-Difluorobenzoic acid is presented in the table below, providing a consolidated view for easy reference and comparison.
| Property | Value | Experimental Method |
| Melting Point | 120-122 °C | Capillary Method (OECD 102)[1] |
| Boiling Point | 257.0 ± 20.0 °C (Predicted) | Ebulliometer or Distillation Method (OECD 103)[1] |
| Solubility | Slightly soluble in cold water; Soluble in Chloroform and Methanol (Slightly) | Flask Method (OECD 105)[1] |
| pKa | 3.80 ± 0.10 (Predicted) | Potentiometric Titration (OECD 112)[1] |
| Density | 1.3486 g/cm³ (Estimate) | Pycnometer or Oscillating Densimeter |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties are outlined below, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.
Melting Point Determination (Capillary Method - OECD 102)
The melting point of 3,4-Difluorobenzoic acid is determined using the capillary method, a standard technique for solid crystalline compounds.
Apparatus:
-
Melting point apparatus with a heated block and a temperature probe.
-
Glass capillary tubes, sealed at one end.
-
Thermometer or digital temperature sensor.
Procedure:
-
A small amount of finely powdered, dry 3,4-Difluorobenzoic acid is introduced into a glass capillary tube and packed to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance begins to melt (T_start) and the temperature at which it is completely molten (T_end) are recorded.
-
The melting range is reported as T_start - T_end. For a pure substance, this range is typically narrow.
Boiling Point Determination (Ebulliometer Method - OECD 103)
The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure.[2][3] An ebulliometer is a common apparatus for this determination.
Apparatus:
-
Ebulliometer (a device for precise measurement of boiling points).
-
Heating mantle.
-
Condenser.
-
Calibrated thermometer or temperature probe.
Procedure:
-
The ebulliometer is filled with 3,4-Difluorobenzoic acid.
-
The liquid is heated to its boiling point.
-
The apparatus is designed to ensure that the thermometer bulb is bathed in the vapor of the boiling liquid, in equilibrium with the liquid itself.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point at the measured atmospheric pressure.
Solubility Determination (Flask Method - OECD 105)
The solubility of 3,4-Difluorobenzoic acid in various solvents is determined by the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[4][5][6]
Apparatus:
-
Erlenmeyer flasks with stoppers.
-
Constant temperature water bath or shaker.
-
Analytical balance.
-
Filtration apparatus.
-
Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
An excess amount of 3,4-Difluorobenzoic acid is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of 3,4-Difluorobenzoic acid in the clear filtrate is determined using a suitable analytical method.
-
The solubility is expressed as mass per unit volume of the solvent (e.g., g/L or mg/mL).
pKa Determination (Potentiometric Titration - OECD 112)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 3,4-Difluorobenzoic acid, this can be determined by potentiometric titration.
Apparatus:
-
pH meter with a calibrated electrode.
-
Burette.
-
Magnetic stirrer.
-
Titration vessel.
Procedure:
-
A known amount of 3,4-Difluorobenzoic acid is dissolved in a suitable solvent (typically a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the physical characterization of 3,4-Difluorobenzoic acid.
Caption: Workflow for the physical and spectroscopic characterization of 3,4-Difluorobenzoic acid.
Spectral Data and Interpretation
Spectroscopic data is crucial for the structural confirmation and purity assessment of 3,4-Difluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3,4-Difluorobenzoic acid is expected to show signals in the aromatic region (typically 7-8 ppm). The protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm, and their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The carbons directly bonded to fluorine will show characteristic large one-bond carbon-fluorine coupling constants (¹J_CF).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for 3,4-Difluorobenzoic acid include:
-
A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.
-
C-F stretching bands in the fingerprint region, usually between 1000-1400 cm⁻¹.
-
C-H stretching from the aromatic ring around 3000-3100 cm⁻¹.
-
C=C stretching bands from the aromatic ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight of 3,4-Difluorobenzoic acid (158.10 g/mol ).[7]
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[8][9] The fragmentation of 3,4-Difluorobenzoic acid would be expected to yield a prominent peak at m/z 141 due to the loss of a hydroxyl radical, and a peak at m/z 113 from the subsequent loss of carbon monoxide. The presence of the difluorophenyl cation would also be expected.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 3,4-Difluorobenzoic acid, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The tabulated data, coupled with detailed experimental methodologies based on international standards, offers a practical resource for laboratory work. The inclusion of spectroscopic data interpretation and a workflow visualization further enhances the utility of this guide for the characterization and application of this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. laboratuar.com [laboratuar.com]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 5. laboratuar.com [laboratuar.com]
- 6. filab.fr [filab.fr]
- 7. 3,4-Difluorobenzoic acid [webbook.nist.gov]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]

